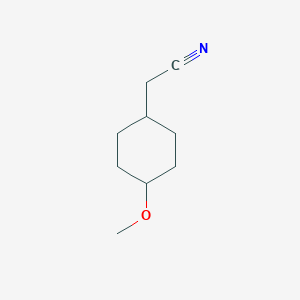

2-(4-Methoxycyclohexyl)acetonitrile

Descripción

2-(4-Methoxycyclohexyl)acetonitrile is a nitrile-containing organic compound characterized by a cyclohexane ring substituted with a methoxy group (-OCH₃) at the para position and an acetonitrile (-CH₂CN) moiety. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, or liquid crystal materials.

The compound’s reactivity is influenced by the electron-donating methoxy group, which enhances the stability of intermediates during synthetic pathways.

Propiedades

IUPAC Name |

2-(4-methoxycyclohexyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-11-9-4-2-8(3-5-9)6-7-10/h8-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMELDRSBAHTDLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC(CC1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxycyclohexyl)acetonitrile typically involves the reaction of 4-methoxycyclohexanone with a suitable nitrile source under basic conditions. One common method involves the use of sodium cyanide as the nitrile source in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate imine, which is subsequently hydrolyzed to yield the desired acetonitrile compound.

Industrial Production Methods

Industrial production of 2-(4-Methoxycyclohexyl)acetonitrile may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Methoxycyclohexyl)acetonitrile can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding ketone or aldehyde.

Reduction: The nitrile group can be reduced to form an amine or an aldehyde.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are commonly used.

Substitution: Nucleophiles such as halides (e.g., sodium iodide) or amines (e.g., methylamine) can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of 4-methoxycyclohexanone or 4-methoxycyclohexanal.

Reduction: Formation of 2-(4-methoxycyclohexyl)ethylamine or 2-(4-methoxycyclohexyl)acetaldehyde.

Substitution: Formation of various substituted cyclohexyl derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-(4-Methoxycyclohexyl)acetonitrile has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-(4-Methoxycyclohexyl)acetonitrile depends on its specific application and the context in which it is used. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biochemical effects. The methoxy and nitrile groups play key roles in its reactivity and interactions with other molecules.

Comparación Con Compuestos Similares

Key Observations :

- Ring System : The cyclohexyl vs. phenyl backbone significantly impacts steric bulk and solubility. Cyclohexyl derivatives (e.g., 2-(4-Methoxycyclohexyl)acetonitrile) exhibit higher lipophilicity compared to phenyl analogs .

- Functional Groups: Hydroxyl and amino substituents (e.g., in ) introduce hydrogen-bonding capabilities, enhancing solubility in polar solvents.

Physicochemical and Electronic Properties

HOMO-LUMO Energy Gaps

Density functional theory (DFT) studies on methyl 2-(4-methyl-2-oxo-2H-chromen-7-yl)acetate derivatives reveal HOMO-LUMO gaps ranging from 3.5–4.2 eV, with electron density localized on aromatic rings and electron-withdrawing groups . While direct data for 2-(4-Methoxycyclohexyl)acetonitrile is unavailable, its methoxy and nitrile groups likely result in a HOMO-LUMO gap comparable to phenyl analogs (~4.0 eV), facilitating charge-transfer applications.

Thermal Stability and Reactivity

- Cyclohexyl Derivatives : The chair conformation of cyclohexyl rings enhances thermal stability. For example, 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5) is used in liquid crystals due to its low melting point (<100°C) and high clearing temperatures .

- Phenyl Derivatives : 2-(4-Methoxyphenyl)acetonitrile exhibits moderate stability but may degrade under strong acidic/basic conditions due to nitrile hydrolysis .

Actividad Biológica

2-(4-Methoxycyclohexyl)acetonitrile is a compound with notable biological activities, particularly in pharmacological contexts. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Chemical Name : 2-(4-Methoxycyclohexyl)acetonitrile

- CAS Number : 1461709-30-7

- Molecular Formula : C12H17NO

- Molecular Weight : 191.27 g/mol

The biological activity of 2-(4-Methoxycyclohexyl)acetonitrile primarily involves its interaction with various molecular targets.

Molecular Targets :

- The compound may act on specific enzymes or receptors, modulating their activity through binding interactions.

Biochemical Pathways :

- It is known to influence several signaling pathways, potentially affecting cellular functions such as proliferation, apoptosis, and metabolic processes .

Antiparasitic Activity

Research indicates that compounds similar to 2-(4-Methoxycyclohexyl)acetonitrile exhibit antiparasitic properties. For instance, derivatives have shown effectiveness against Trypanosoma brucei, the causative agent of African sleeping sickness. Compounds tested demonstrated EC50 values indicating significant potency against the parasite while maintaining selectivity over human cells .

Antimicrobial Properties

The compound also belongs to a class of 1,2,4-oxadiazole derivatives known for their antimicrobial activities. In vitro studies have demonstrated moderate antibacterial and antifungal effects against various pathogens, including Rhizoctonia solani and Meloidogyne incognita (a nematode) .

Study on Antiparasitic Efficacy

A study evaluated the efficacy of several analogs of 2-(4-Methoxycyclohexyl)acetonitrile against T. b. brucei. The results showed that certain compounds had EC50 values less than 1 µM, indicating strong antiparasitic activity while maintaining a favorable selectivity index over human cell lines (e.g., MRC5 fibroblasts) .

| Compound | EC50 (µM) | Selectivity Index |

|---|---|---|

| Compound A | <1 | >60 |

| Compound B | <3 | >19 |

| Compound C | >3 | <12 |

Antimicrobial Activity Assessment

Another study assessed the antimicrobial effects of 1,2,4-oxadiazole derivatives, including those related to 2-(4-Methoxycyclohexyl)acetonitrile. The findings demonstrated significant inhibition of bacterial growth at concentrations ranging from 10 to 100 µg/mL against common pathogens.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

Safety and Toxicology

While the compound shows promising biological activities, toxicity studies indicate that higher doses may lead to adverse effects in animal models. For example, in preliminary toxicity assessments at doses above 50 mg/kg, symptoms such as lethargy and respiratory distress were observed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.